molecular formula C22H14FNO2S2 B2504055 (9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione CAS No. 866008-35-7

(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione

Cat. No. B2504055
CAS RN: 866008-35-7
M. Wt: 407.48
InChI Key: BUKSIAVMUUFROA-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione is a useful research compound. Its molecular formula is C22H14FNO2S2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality (9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

  • Facile Synthesis of Functionalized Propellano-Bislactones : Basavaiah and Satyanarayana (2001) developed a simple and convenient synthesis of functionalized propellano-bislactones using acetates of the Baylis-Hillman adducts. This synthesis method potentially offers applications in creating complex molecular structures for various scientific applications (Basavaiah & Satyanarayana, 2001).

  • Rigid Seven-Membered Heterocycles Synthesis : Svetlik, Hanuš, and Bella (1989) demonstrated the synthesis of novel rigid seven-membered heterocycles. These compounds, including oxygen-bridged benzothiazepine and benzodiazepine derivatives, showcase potential in the exploration of new pharmaceuticals and complex organic molecules (Svetlik, Hanuš, & Bella, 1989).

  • Antiviral Activity of Ureas : Selivanov et al. (2017) synthesized new 1-aryl-3 ureas with pronounced antiviral activity against smallpox vaccine virus. This study highlights the potential of complex organic compounds in developing antiviral drugs (Selivanov et al., 2017).

  • Fat-Derived Aziridines for Biological Activity : Fürmeier and Metzger (2003) reported the successful preparation of fat-derived aziridines, indicating their application in biologically active compounds and renewable raw materials (Fürmeier & Metzger, 2003).

  • Nickel(II) Complexes with Dithiadiiminoamine Ligands : Pavlishchuk et al. (2000) explored the synthesis of Nickel(II) complexes using dithiadiiminoamine ligands. These compounds could be significant in catalysis and materials science (Pavlishchuk et al., 2000).

  • Mercury(II) Interaction with Anthracene-Containing Macrocyclic Ligands : Tamayo et al. (2007) investigated the interaction of mercury(II) with anthracene-containing macrocyclic ligands. Their findings have implications in analytical chemistry and environmental studies (Tamayo et al., 2007).

properties

IUPAC Name

(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO2S2/c23-14-5-3-4-13(10-14)11-18-20(25)17-8-9-27-19(17)12-24-21(26)15-6-1-2-7-16(15)22(24)28-18/h1-11,22H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSIAVMUUFROA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)C(=CC3=CC(=CC=C3)F)SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CS2)C(=O)/C(=C/C3=CC(=CC=C3)F)/SC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione

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